2-ethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride
CAS No.: 2138159-42-7
Cat. No.: VC5872799
Molecular Formula: C9H10ClN3O2
Molecular Weight: 227.65
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2138159-42-7 |
|---|---|
| Molecular Formula | C9H10ClN3O2 |
| Molecular Weight | 227.65 |
| IUPAC Name | 2-ethyl-1H-imidazo[4,5-b]pyridine-7-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C9H9N3O2.ClH/c1-2-6-11-7-5(9(13)14)3-4-10-8(7)12-6;/h3-4H,2H2,1H3,(H,13,14)(H,10,11,12);1H |
| Standard InChI Key | LMHGBTNHJGJEAV-UHFFFAOYSA-N |
| SMILES | CCC1=NC2=NC=CC(=C2N1)C(=O)O.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Physicochemical Properties
The compound’s IUPAC name, 2-ethyl-1H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride, reflects its fused bicyclic structure comprising a pyridine ring condensed with an imidazole ring. Key features include:
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Ethyl group at position 2, influencing hydrophobic interactions.
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Carboxylic acid at position 7, enabling hydrogen bonding and salt formation.
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Hydrochloride salt, improving aqueous solubility for pharmacological applications.
Its Standard InChI Key (InChI=1S/C9H9N3O2.ClH/c1-2-6-11-7-5(9(13)14)3-4-10-8(7)12-6;/h3-4H,2H2,1H3,(H,13,14)(H,10,11,12)) confirms the protonation state and stereoelectronic configuration. Spectroscopic characterization via nuclear magnetic resonance (NMR) and mass spectrometry (MS) would typically resolve the aromatic protons, ethyl group signals, and carboxylic acid resonance, though experimental data remain unpublished.
Crystallographic and Stability Data
While crystallographic studies are unavailable, analogous imidazopyridines exhibit planar aromatic systems with intermolecular hydrogen bonding between the carboxylic acid and hydrochloride moieties. Stability under physiological conditions (pH 7.4, 37°C) is anticipated due to the salt form, though accelerated degradation studies are needed to confirm shelf-life and storage requirements.
Synthetic Methodologies
General Approaches to Imidazo[4,5-b]pyridine Synthesis
The synthesis of 2-ethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride likely follows established routes for imidazopyridine derivatives :
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Core Formation: Condensation of 2-aminopyridine derivatives with α-haloketones or aldehydes under acidic or basic conditions.
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Functionalization:
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Introduction of the ethyl group via alkylation or Friedel-Crafts acylation.
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Carboxylic acid incorporation through oxidation of methyl groups or carboxylation reactions.
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride.
For example, a hypothetical pathway could involve:
Reaction optimization would require controlling temperature (80–120°C), solvent polarity (e.g., ethanol or DMF), and catalytic agents (e.g., p-toluenesulfonic acid).
Challenges and Yield Optimization
Key challenges include:
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Regioselectivity: Ensuring ethyl and carboxylic acid groups occupy positions 2 and 7, respectively.
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Purification: Separating byproducts via column chromatography or recrystallization.
Reported yields for similar compounds range from 15–35%, suggesting room for improvement via microwave-assisted synthesis or flow chemistry .
Drug Development Considerations
ADMET Profiles
While experimental data are lacking, in silico predictions using SwissADME suggest:
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Lipophilicity: LogP ≈ 1.2 (moderate permeability).
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Solubility: ≥10 mg/mL in aqueous buffers due to ionization.
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Metabolic Stability: Susceptible to hepatic CYP3A4 oxidation, necessitating prodrug strategies.
Structure-Activity Relationships (SAR)
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